10-Tetradecen-1-ol, acetate, (Z)-

Descripción general

Descripción

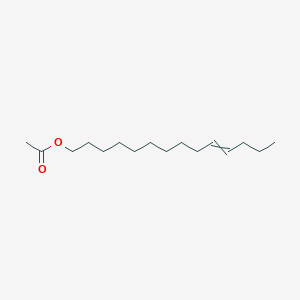

10-Tetradecen-1-ol, acetate, (Z)- is an organic compound with the molecular formula C16H30O2. It is a type of acetate ester derived from 10-tetradecen-1-ol. This compound is primarily known for its role in the synthesis of pheromones, particularly in the context of pest control. The (Z)-configuration indicates the specific geometric isomerism of the double bond in the molecule, which is crucial for its biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 10-Tetradecen-1-ol, acetate, (Z)- typically involves several key steps:

Starting Material: The synthesis often begins with 1,12-dodecanediol.

Mono-Esterification: This step involves the selective esterification of one hydroxyl group.

PCC Oxidation: The mono-esterified product is then oxidized using pyridinium chlorochromate (PCC) to form the corresponding aldehyde.

Wittig Reaction: The aldehyde undergoes a Wittig reaction with a phosphonium ylide to form the desired (Z)-isomer of 10-tetradecen-1-ol.

Acetylation: Finally, the (Z)-10-tetradecen-1-ol is acetylated to produce 10-Tetradecen-1-ol, acetate, (Z)-.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of readily available commercial reagents and efficient catalytic systems can enhance yield and reduce costs. The Wittig reaction, in particular, is a cornerstone of industrial synthesis due to its ability to form carbon-carbon double bonds with high selectivity .

Análisis De Reacciones Químicas

Types of Reactions

10-Tetradecen-1-ol, acetate, (Z)- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it back to the alcohol form.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Acidic or basic catalysts, depending on the desired substitution.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters, ethers, or other substituted products.

Aplicaciones Científicas De Investigación

10-Tetradecen-1-ol, acetate, (Z)- has notable applications in scientific research, particularly in:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in stereoselective reactions.

Biology: Plays a role in the study of insect pheromones and their biological functions.

Industry: Widely used in the synthesis of pheromones for pest control, helping to manage agricultural pests by attracting and trapping them

Mecanismo De Acción

The mechanism of action of 10-Tetradecen-1-ol, acetate, (Z)- primarily involves its role as a pheromone. It interacts with specific olfactory receptors in insects, triggering behavioral responses such as attraction or mating. The molecular targets are typically olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to the desired behavioral outcome .

Comparación Con Compuestos Similares

Similar Compounds

11-Tetradecen-1-ol, acetate, (Z)-: Another acetate ester with a similar structure but differing in the position of the double bond.

9-Tetradecen-1-ol, acetate, (Z)-: Similar structure with the double bond at the 9th position.

Tetradeca-4,8-dien-1-yl acetate: Contains two double bonds and is used in similar applications

Uniqueness

10-Tetradecen-1-ol, acetate, (Z)- is unique due to its specific (Z)-configuration, which is crucial for its biological activity as a pheromone. This configuration allows it to interact more effectively with olfactory receptors compared to its (E)-isomer or other positional isomers .

Propiedades

Número CAS |

35153-16-3 |

|---|---|

Fórmula molecular |

C16H30O2 |

Peso molecular |

254.41 g/mol |

Nombre IUPAC |

[(E)-tetradec-10-enyl] acetate |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h5-6H,3-4,7-15H2,1-2H3/b6-5+ |

Clave InChI |

LAXUVNVWTBEWKE-AATRIKPKSA-N |

SMILES |

CCCC=CCCCCCCCCCOC(=O)C |

SMILES isomérico |

CCC/C=C/CCCCCCCCCOC(=O)C |

SMILES canónico |

CCCC=CCCCCCCCCCOC(=O)C |

Key on ui other cas no. |

35153-16-3 |

Sinónimos |

(Z)-10-Tetradecen-1-ol Acetate; (Z)-10-Tetradecenyl Acetate; cis-10-Tetradecen-1-ol Acetate; cis-10-Tetradecenyl Acetate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (Z)-10-tetradecenyl acetate in insect communication?

A1: (Z)-10-Tetradecenyl acetate acts as a sex pheromone component, primarily in various moth species. It is often found in combination with other pheromone components, creating a unique blend that attracts conspecific males over long distances. [, , , ] The specific ratios of these components can vary between species and even geographically within a species, contributing to reproductive isolation.

Q2: How does the presence or absence of other pheromone components affect the activity of (Z)-10-tetradecenyl acetate?

A2: Research on Phyllonorycter ringoniella, the apple leafminer moth, demonstrates the importance of pheromone component ratios. While (Z)-10-tetradecenyl acetate is present in the pheromone blend, field tests revealed that it is not attractive to males on its own. [] Instead, another component, (E4,Z10)-tetradecadienyl acetate, was found to be the primary attractant. Interestingly, the addition of (Z)-10-tetradecenyl acetate to (E4,Z10)-tetradecadienyl acetate, did not significantly enhance attraction. [] This suggests a synergistic relationship where the presence and ratio of specific components are crucial for optimal attraction.

Q3: Are there any known cases where (Z)-10-tetradecenyl acetate acts as an inhibitor rather than an attractant?

A3: Yes, research on Phyllonorycter acerifoliella and Phyllonorycter heegerella showed that while (Z)-8-tetradecenyl acetate is a key attractant for these species, the addition of (Z)-10-tetradecenyl acetate to the pheromone blend actually reduced male attraction. [] This highlights the complex nature of pheromone communication, where seemingly minor structural differences or changes in component ratios can significantly impact insect behavior.

Q4: How is the biosynthesis of (Z)-10-tetradecenyl acetate achieved in insects?

A4: Studies on the leafroller moth Planotortrix excessana revealed that (Z)-10-tetradecenyl acetate biosynthesis involves a specific enzymatic pathway. [] It begins with the Δ10 desaturation of myristate, a common saturated fatty acid. This unusual desaturation step produces (Z)-10-tetradecenoate, which then undergoes further enzymatic modifications, including acetylation, to yield the final pheromone component. []

Q5: Why is understanding the biosynthesis of (Z)-10-tetradecenyl acetate important for pest control?

A5: A detailed understanding of pheromone biosynthesis pathways, like that of (Z)-10-tetradecenyl acetate, can be crucial for developing targeted pest control strategies. By identifying and potentially manipulating the enzymes involved in these pathways, researchers may be able to disrupt pheromone production in specific pest species. This disruption could ultimately lead to reduced mating success and help control pest populations in an environmentally friendly manner. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.